2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-8(9-5-1)6-7-3-4-7/h1-2,7-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGLMCDTLZJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2C=CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biochemical properties, mechanisms of action, and research findings surrounding this compound, providing a comprehensive overview of its biological activity.
2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is characterized by its unique structure which includes a cyclopropylmethyl group attached to a pyrrole ring. This structural feature is significant as it influences the compound's interaction with biological targets.
Pharmacological Activities
Research indicates that derivatives of 2,5-dihydro-1H-pyrrole compounds exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that piperidine derivatives, including this compound, can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways such as those mediated by Polo-like kinase 1 (Plk1) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against several pathogens, demonstrating significant inhibitory activity .
- Anti-inflammatory Effects : It has been noted that compounds similar to 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The biological activity of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes. For instance, its interaction with kinases can modulate cell proliferation and survival pathways .
- Receptor Binding : It has been suggested that this compound can act on various receptors, potentially influencing neurotransmission and cellular signaling .
Case Studies and Research Findings
Several studies have explored the biological effects of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole:
- Anticancer Research : A study demonstrated that derivatives of this compound significantly reduced the viability of cancer cell lines (e.g., HeLa and L363) by inducing apoptotic pathways. The effectiveness was found to be dose-dependent, highlighting the importance of dosage in therapeutic applications .
- Antimicrobial Activity : In vitro assays indicated that 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole exhibited potent activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to assess its efficacy compared to standard antimicrobial agents .
- Inflammation Models : Experimental models of inflammation showed that this compound reduced markers of inflammation significantly. Its mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its pharmacological properties, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Research indicates that derivatives of pyrrole compounds often exhibit anti-inflammatory, analgesic, and antimicrobial activities. For instance, 5-aroyl-2,3-dihydro-1H-pyrrolizine derivatives have been studied for their potential as analgesics and anti-inflammatory agents .
Case Study: Anti-Inflammatory Agents
A notable study focused on the synthesis of pyrrole derivatives, including 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole. The synthesized compounds were evaluated for their ability to inhibit receptor-interacting protein kinase 2 (RIPK2), which is associated with inflammatory diseases such as inflammatory bowel disease (IBD). The findings suggested that these compounds could serve as effective treatments for IBD due to their ability to modulate inflammatory pathways .
Synthesis of Novel Compounds
Synthetic Pathways
The compound serves as a building block in the synthesis of more complex structures. For example, the reaction of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole with various dipolarophiles has led to the development of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines. These derivatives were characterized using NMR and mass spectrometry and showed promising antimicrobial activity against various pathogens .
Data Table: Synthesis Overview
| Compound | Synthetic Method | Yield (%) | Biological Activity |
|---|---|---|---|
| N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine | 1,3-Dipolar cycloaddition | 75% | Antimicrobial |
| Pyrrole derivatives from cyclopropylmethyl compound | Radical addition | 80% | Anti-inflammatory |
Material Science Applications
Polymer Chemistry
In addition to its biological applications, 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole has been explored for use in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability. Research into supramolecular synthons involving cyclopropyl-containing compounds indicates their utility in creating advanced materials with tailored properties .
Chemical Reactions Analysis
2.2. Ring Expansion Reactions
The cyclopropyl group in 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is particularly reactive and can undergo ring expansion under various conditions:
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Heck Reaction : This palladium-catalyzed reaction allows for the coupling of aryl halides with cyclopropanated pyrroles, leading to ring-opening and formation of more complex structures such as dihydropyridines or substituted pyrans . The reaction proceeds through a -migration of the palladium species, facilitating the formation of new carbon-carbon bonds.
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Stereoselective Ring Expansion : Recent studies have demonstrated that cyclopropanated pyrroles can be subjected to metal-free ring-expansion reactions that yield biologically relevant compounds with high stereoselectivity . This process often involves generating a cationic intermediate that can react with nucleophiles to form various products.
2.3. Functionalization Reactions
The functionalization of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole can be achieved through several methods:
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Hydroboration and Mesylation : Hydroboration followed by mesylation has been shown to convert cyclopropylmethyl derivatives into more reactive intermediates suitable for further transformations . This method is advantageous for introducing leaving groups at specific positions on the pyrrole ring.
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Electrophilic Substitution : Electrophilic substitution reactions can occur at the nitrogen atom or on the carbon atoms of the pyrrole ring, allowing for the introduction of various functional groups . The choice of electrophile and reaction conditions significantly influences the outcome and regioselectivity of these reactions.
3.2. Mechanistic Insights
Recent mechanistic studies have provided insights into how these reactions proceed:
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The Heck-type coupling involves an initial palladium insertion into the C-C bond of the cyclopropane followed by migration and elimination steps that lead to new product formation.
-
In stereoselective expansions, mechanisms often involve cationic intermediates that dictate product stereochemistry through selective nucleophilic attack .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Cyclization via Hydrazine Hydrate and Orthoester Treatment
One documented approach involves starting from methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, which upon treatment with hydrazine hydrate at elevated temperatures (120°C for 16 hours) leads to intermediate hydrazones or related species. Subsequent refluxing under nitrogen in triethyl orthoacetate for 24 hours promotes cyclization, yielding dihydropyrrole derivatives after crystallization.
This method emphasizes:
- Extended heating periods for complete conversion.
- Use of triethyl orthoacetate as a cyclization agent.
- Isolation by crystallization from ethanol/water mixtures.
- Purification through chromatographic techniques.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have been effectively used to introduce alkyl substituents on pyrrole rings. For example, methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with styrene in the presence of palladium(II) acetate, triphenylphosphine, and triethylamine in dimethylformamide at 80°C for 16 hours to afford substituted pyrrole derivatives.
Applying this to cyclopropylmethyl substituents:
- A suitable cyclopropylmethyl halide or equivalent can be coupled to a halogenated pyrrole precursor.
- Reaction conditions typically involve polar aprotic solvents such as DMF.
- Catalysts include palladium(II) acetate and phosphine ligands.
- The reaction requires an inert atmosphere (nitrogen) and controlled temperature.
Radical Addition and Double Alkylation on Aroyl Pyrroles
Another advanced method involves radical addition of trialkyl methanetricarboxylates to aroyl pyrroles, followed by intermolecular double alkylation to form dihydro-pyrrole derivatives. This process is mediated by electrochemical oxidants such as manganese(III) acetate in alkanoic acid or aprotic polar solvents.
Key points include:
- Use of aroyl pyrroles as starting materials.
- Radical initiation by high-valence metal ions.
- Reaction temperatures maintained at 70-80°C under nitrogen.
- Subsequent hydrolysis and decarboxylation steps to yield the final pyrrole derivatives.
This method is versatile and can be adapted to introduce cyclopropylmethyl groups by using appropriate alkyl radicals or alkylating agents.
Use of Dialkyl Malonates and Halomalonates
Dialkyl malonates or halomalonates can be employed in reactions with aroyl pyrroles under electrochemical oxidation to yield substituted dihydropyrroles. The process involves:
- Reaction in acetic acid or aprotic polar solvents.
- Use of sodium acetate as a weak base.
- Filtration and purification steps involving aqueous washes and drying agents.
Reaction Conditions and Optimization
The preparation methods require careful optimization of:
- Temperature: Typically 70-120°C depending on the step.
- Solvents: Dichloromethane, dimethylformamide, acetic acid, and tert-butanol are commonly used.
- Catalysts and reagents: Palladium catalysts, hydrazine hydrate, manganese(III) acetate, and triethyl orthoacetate.
- Atmosphere: Nitrogen atmosphere is preferred to avoid oxidation.
- Reaction time: Ranges from 16 hours to 2 days depending on the method.
Summary Data Table of Preparation Methods
Research Findings and Considerations
- The hydrazine hydrate and orthoester method is well-suited for constructing the dihydropyrrole core with alkyl substituents but may require long reaction times and careful purification.
- Palladium-catalyzed coupling offers a versatile and efficient route to introduce the cyclopropylmethyl group with high selectivity, though catalyst cost and sensitivity to moisture/air are considerations.
- Radical addition methods mediated by high-valence metal ions provide a novel pathway that can be adapted for various substituents, including cyclopropylmethyl, but require control of radical conditions and electrochemical parameters.
- The dialkyl malonate approach is useful for functional group diversification and can be combined with subsequent transformations to access the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
